Dichlorisone

Glucocorticoid receptor agonism Anti-inflammatory potency Amino acid uptake assay

Select Dichlorisone for its unique 9α,11β-dichloro configuration, conferring high potency (ED50=4 nM) and localized anti-inflammatory effects without systemic activity. This chemotype enables differentiation from mono-halogenated analogs in GR agonism studies and serves as a reference calibrator between dexamethasone and beclomethasone. Its application extends to multidrug resistance research via P-glycoprotein modulation. Ideal for ex vivo models requiring site-specific glucocorticoid action.

Molecular Formula C21H26Cl2O4
Molecular Weight 413.3 g/mol
CAS No. 7008-26-6
Cat. No. B128579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorisone
CAS7008-26-6
Synonyms(11β)-9,11-Dichloro-17,21-dihydroxypregna-1,4-diene-3,20-dione;  9,11β-Dichloro-17,21-dihydroxypregna-1,4-diene-3,20-dione;  9α,11β-Dichloro-17α,21-dihydroxypregna-1,4-diene-3,20-dione; 
Molecular FormulaC21H26Cl2O4
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl
InChIInChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
InChIKeyCZJXBZPJABCCRQ-BULBTXNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorisone (CAS 7008-26-6): Glucocorticoid Receptor Agonist with 9α,11β-Dichloro Substitution and Quantifiable Potency Differentiation


Dichlorisone is a synthetic glucocorticoid corticosteroid characterized by a 9α,11β-dichloro substitution on the pregnane skeleton [1]. Its primary mechanism of action involves binding to the glucocorticoid receptor (NR3C1/GR), leading to modulation of gene transcription that suppresses pro-inflammatory cytokine production and promotes anti-inflammatory protein synthesis . Dichlorisone has been utilized as a topical anti-inflammatory agent and serves as a research tool for glucocorticoid receptor agonism studies .

Why Dichlorisone Cannot Be Interchanged with Other Glucocorticoids: Quantifiable Potency and Structural Differentiation


Dichlorisone exhibits distinct structural and functional properties that preclude generic substitution with other glucocorticoids. The 9α,11β-dichloro configuration differentiates it from mono-substituted or unsubstituted analogs, conferring enhanced glucocorticoid receptor-mediated activity in specific in vitro assays [1]. Furthermore, in vivo studies have demonstrated that dichlorisone's anti-inflammatory effects are localized to the site of topical application and are completely absent upon systemic administration, a pharmacokinetic profile not observed with other corticoids tested [2]. These quantifiable differences in potency and localized action underscore the need for compound-specific selection.

Dichlorisone Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


In Vitro Glucocorticoid Potency Ranking: Dichlorisone Exhibits Higher Potency than Beclomethasone, Triamcinolone, and Prednisolone

In cultured human skin-derived fibroblast monolayers, dichlorisone stimulated α-aminoisobutyric acid (AIB) uptake, an assay correlating with glucocorticoid and anti-inflammatory potency. The concentration-dependent response ranked dichlorisone with an ED50 of 4 nM, demonstrating higher potency than beclomethasone (7 nM), betamethasone (7 nM), triamcinolone (13 nM), prednisolone (22 nM), and cortisol (44 nM), but lower potency than dexamethasone (2 nM) [1].

Glucocorticoid receptor agonism Anti-inflammatory potency Amino acid uptake assay

Localized Topical Anti-Inflammatory Action with No Systemic Activity: A Differentiating Pharmacological Profile

A 1962 clinical study reported that dichlorisone acetate ointment (Diloderm) exerts anti-inflammatory effects strictly localized to the site of topical application, with no detectable efficacy upon systemic administration. This property was noted as a feature not observed with other glucocorticoid preparations available at the time [1].

Topical anti-inflammatory Localized action In vivo pharmacology

Structural Differentiation: 9α,11β-Dichloro Substitution Distinguishes Dichlorisone from Mono-Halogenated and Non-Halogenated Glucocorticoids

Dichlorisone contains chlorine atoms at both the 9α and 11β positions of the steroid nucleus, a structural feature that distinguishes it from mono-substituted analogs (e.g., beclomethasone with 9α-chloro only) and non-halogenated glucocorticoids (e.g., prednisolone, hydrocortisone). This 9α,11β-dichloro configuration was identified in the 1962 literature as being structurally distinct from all other glucocorticoids available at that time [1]. The same study notes that dichlorisone's high intrinsic potency is characteristic of 21-alcohol chlorinated glucocorticoids [2].

Steroid chemistry Structure-activity relationship Halogenated corticoids

P-Glycoprotein Inhibitory Activity: Potential Additional Pharmacological Differentiation

Multiple sources indicate that dichlorisone can be modified for use as a P-glycoprotein inhibitor, in addition to its glucocorticoid receptor agonist activity . This dual potential activity profile is not commonly reported for standard glucocorticoids used as anti-inflammatory agents.

P-glycoprotein inhibition Multidrug resistance Drug transport

Dichlorisone Best Research and Industrial Application Scenarios Based on Quantifiable Evidence


In Vitro Glucocorticoid Receptor Agonism Potency Studies

Based on the ED50 of 4 nM in the AIB uptake assay [1], dichlorisone serves as a high-potency reference compound for glucocorticoid receptor agonism studies. Its intermediate position between dexamethasone (2 nM) and beclomethasone (7 nM) makes it a useful calibrator for establishing potency rankings of novel glucocorticoid receptor ligands in human fibroblast models.

Structure-Activity Relationship (SAR) Studies of Halogenated Corticoids

The unique 9α,11β-dichloro substitution pattern of dichlorisone [1] provides a distinct chemotype for investigating the impact of dual halogenation on glucocorticoid receptor binding affinity, transcriptional activity, and anti-inflammatory potency. Comparative studies with mono-halogenated (e.g., beclomethasone) and non-halogenated analogs can elucidate the contribution of the 11β-chloro group to receptor interactions [2].

Topical Anti-Inflammatory Research Requiring Localized Action

Dichlorisone's demonstrated lack of systemic activity following topical application [1] makes it a candidate compound for ex vivo or in vivo models where localized glucocorticoid effects are desired without confounding systemic exposure. This property may be particularly relevant for dermatological pharmacology studies.

P-Glycoprotein Modulation Research

The reported potential of dichlorisone to be modified for P-glycoprotein inhibition [1][2] suggests applications in multidrug resistance research. Dichlorisone or its derivatives may serve as chemical probes for investigating glucocorticoid receptor-mediated P-glycoprotein modulation in cancer cell lines or transport assays.

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